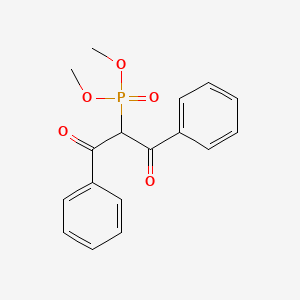![molecular formula C32H27N B14357901 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline CAS No. 91175-22-3](/img/structure/B14357901.png)
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of multiple aromatic rings and a nitrogen atom, which contributes to its unique chemical properties. It is often used in various scientific research applications due to its structural complexity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, known for its stimulant properties.
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
4-Amino-2-methyl-1-naphthol: A menadione analog used as a vitamin K supplement.
Uniqueness
4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline is unique due to its specific structural features, including multiple aromatic rings and a nitrogen atom
Propriétés
Numéro CAS |
91175-22-3 |
|---|---|
Formule moléculaire |
C32H27N |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
4-methyl-N-(4-methylphenyl)-N-[4-(2-naphthalen-1-ylethenyl)phenyl]aniline |
InChI |
InChI=1S/C32H27N/c1-24-10-18-29(19-11-24)33(30-20-12-25(2)13-21-30)31-22-15-26(16-23-31)14-17-28-8-5-7-27-6-3-4-9-32(27)28/h3-23H,1-2H3 |
Clé InChI |
QOQYYJMWAIBIMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
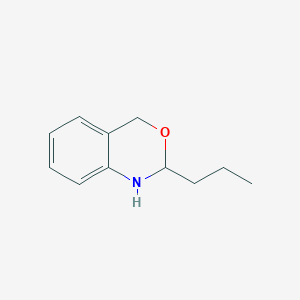
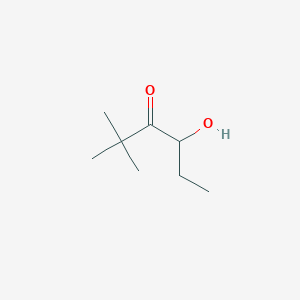
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
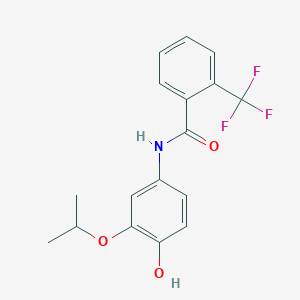

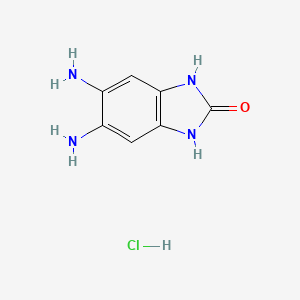
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
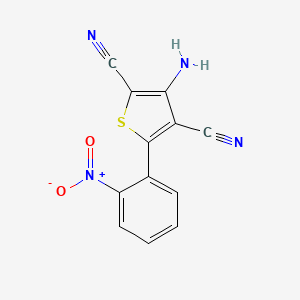
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
